Isocitric acid

Vue d'ensemble

Description

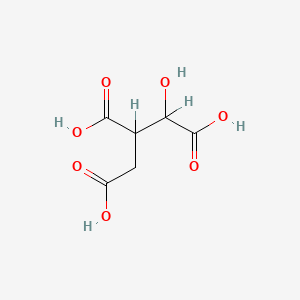

L'acide isocitrique est un acide tricarboxylique qui est un isomère structurel de l'acide citriqueL'acide isocitrique est couramment trouvé dans les agrumes et est utilisé comme marqueur pour détecter l'authenticité et la qualité des produits fruitiers .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide isocitrique peut être synthétisé par isomérisation de l'acide citrique en utilisant l'enzyme aconitase. Cette réaction implique la déshydratation de l'acide citrique pour former le cis-aconitate, suivie d'une réhydratation pour produire de l'acide isocitrique .

Méthodes de production industrielle : L'une des méthodes les plus efficaces pour la production industrielle d'acide isocitrique implique l'utilisation de la levure Yarrowia lipolytica. Cette levure peut produire de l'acide isocitrique à partir de diverses sources de carbone, y compris l'huile de colza et les déchets de l'industrie éthanolique. Le processus de production comprend la fermentation, la séparation cellulaire, la clarification, la concentration, l'acidification et la cristallisation pour obtenir de l'acide isocitrique de haute pureté .

Types de réactions :

Oxydation : L'acide isocitrique subit une oxydation pour former de l'acide oxalosuccinique, qui est ensuite décarboxylé pour former de l'acide alpha-cétoglutarique.

Substitution : L'acide isocitrique peut subir des réactions de substitution où l'un de ses groupes carboxyle est remplacé par un autre groupe fonctionnel.

Réactifs et conditions courantes :

Oxydation : L'enzyme isocitrate déshydrogénase et NADP+ comme cofacteur.

Réduction : L'enzyme aconitase et l'eau.

Substitution : Divers réactifs chimiques en fonction de la substitution souhaitée.

Principaux produits :

Oxydation : Acide alpha-cétoglutarique.

Réduction : Isocitrate.

Substitution : Divers isocitrates substitués.

4. Applications de la recherche scientifique

L'acide isocitrique a un large éventail d'applications dans la recherche scientifique :

Biologie : Joue un rôle crucial dans le cycle de l'acide citrique, qui est essentiel à la respiration cellulaire.

Médecine : A montré des effets pharmaceutiques et thérapeutiques, y compris le traitement de l'anémie ferriprive et une utilisation potentielle dans le traitement de la maladie de Parkinson

5. Mécanisme d'action

L'acide isocitrique exerce ses effets principalement par son rôle dans le cycle de l'acide citrique. Il est formé à partir du citrate avec l'aide de l'enzyme aconitase et est transformé par l'isocitrate déshydrogénase pour former de l'acide alpha-cétoglutarique. Cette réaction est cruciale pour la production d'énergie sous forme d'ATP chez les organismes aérobies .

Applications De Recherche Scientifique

Isocitric acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: Plays a crucial role in the citric acid cycle, which is essential for cellular respiration.

Medicine: Has been shown to have pharmaceutical and therapeutic effects, including the treatment of iron-deficient anemia and potential use in treating Parkinson’s disease

Industry: Used as a marker to detect the authenticity and quality of fruit products, especially citrus juices.

Mécanisme D'action

Isocitric acid exerts its effects primarily through its role in the citric acid cycle. It is formed from citrate with the help of the enzyme aconitase and is acted upon by isocitrate dehydrogenase to form alpha-ketoglutaric acid. This reaction is crucial for the production of energy in the form of ATP in aerobic organisms .

Comparaison Avec Des Composés Similaires

L'acide isocitrique est structurellement similaire à l'acide citrique, car tous deux sont des acides tricarboxyliques. Ils diffèrent par la position du groupe hydroxyle. Cette différence structurelle conduit à des rôles différents dans le cycle de l'acide citrique. Alors que l'acide citrique est le point de départ du cycle, l'acide isocitrique est un intermédiaire formé par l'isomérisation de l'acide citrique .

Composés similaires :

Acide citrique : Un acide tricarboxylique qui est le point de départ du cycle de l'acide citrique.

Acide alpha-cétoglutarique : Un intermédiaire clé dans le cycle de l'acide citrique formé par l'oxydation de l'acide isocitrique.

Acide malique : Un autre intermédiaire dans le cycle de l'acide citrique.

Le rôle unique de l'acide isocitrique en tant qu'intermédiaire dans le cycle de l'acide citrique et ses diverses applications dans la recherche scientifique en font un composé d'intérêt majeur.

Activité Biologique

Isocitric acid (ICA), a key intermediate in the citric acid cycle, has garnered attention for its diverse biological activities, particularly its antioxidant properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, production methods, and relevant research findings.

Overview of this compound

This compound exists in several isomeric forms, with Ds(+)-threo-isocitric acid being the most studied due to its significant biological effects. It is primarily produced through microbial fermentation, notably by the yeast Yarrowia lipolytica, which utilizes various substrates, including biodiesel waste and ethanol, for its synthesis.

Antioxidant Properties

This compound exhibits potent antioxidant activity, which is critical in mitigating oxidative stress caused by heavy metals and other environmental toxins. Research indicates that ICA can counteract neurotoxic effects from substances like lead and ammonium molybdate, thereby improving learning and memory in animal models exposed to these toxins .

Table 1: Antioxidant Effects of this compound

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies involving lead-induced neurotoxicity. The monopotassium salt of ICA was found to restore cognitive functions in laboratory rats subjected to neurotoxic conditions . This suggests that ICA may have applications in treating neurodegenerative diseases and cognitive impairments.

- Antioxidant Mechanism : this compound acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative damage to cells. Its ability to enhance cellular defense mechanisms against oxidative stress is critical for maintaining cellular integrity .

- Regulation of Energy Metabolism : As a metabolite in the Krebs cycle, ICA plays a role in energy production. It has been suggested that ICA can stimulate succinate dehydrogenase activity, promoting cellular respiration even under stress conditions .

- Stress-Protection : Studies indicate that ICA can enhance resistance to hypoxic conditions and improve overall metabolic efficiency, making it a candidate for managing conditions like metabolic myopathy and iron-deficiency anemia .

Production Methods

The production of this compound has been optimized through various fermentation processes using Yarrowia lipolytica. Key parameters influencing yield include:

- Substrate Type : Utilizing biodiesel waste or ethanol enhances production efficiency.

- Cultivation Conditions : Optimal pH, temperature, and aeration levels are crucial for maximizing ICA yield .

Table 2: Production Conditions for this compound

| Parameter | Optimal Condition |

|---|---|

| Substrate | Biodiesel waste |

| pH | 6 |

| Aeration | 25% - 60% saturation |

| Temperature | Varies by strain |

Case Studies

- Neuroprotective Effects in Rats : A study demonstrated that administration of ICA significantly improved cognitive functions in rats exposed to lead and molybdenum salts, highlighting its potential as a therapeutic agent against neurotoxicity .

- Antioxidant Efficacy in Paramecium caudatum : Research showed that ICA effectively reduced oxidative stress induced by heavy metals more efficiently than traditional antioxidants like ascorbic acid .

Analyse Des Réactions Chimiques

Formation and Interconversion

Isocitric acid is synthesized from citric acid via the intermediate cis-aconitic acid. The reaction can be summarized as follows:

This process involves two steps: dehydration and rehydration, which are reversible reactions facilitated by aconitase .

Decomposition and Metabolism

This compound undergoes several important reactions in metabolic pathways:

-

Dehydrogenation : this compound is oxidized by isocitrate dehydrogenase (IDH) to form alpha-ketoglutarate. This reaction can occur in the presence of either NAD+ or NADP+ as cofactors, producing NADH or NADPH, respectively:

This reaction plays a significant role in energy production within the mitochondria .

-

Hydrolysis : this compound can also be hydrolyzed to yield glyoxylic acid and succinic acid under certain conditions:

Radiolytic Behavior

Research has shown that gamma irradiation of aqueous solutions containing this compound leads to the formation of various other acids related to metabolic pathways, such as succinic and malonic acids. This suggests that this compound can participate in reactions that contribute to chemical evolution processes .

The products generated from the irradiation of citric and isocitric acids include:

| Radiolytic Products | Citric Acid | This compound |

|---|---|---|

| Malonic Acid | Yes | Yes |

| Succinic Acid | Yes | Yes |

| Malic Acid | No | Yes |

| Carboxysuccinic Acid | Yes | Yes |

| Tricarballylic Acid | Yes | Yes |

This table highlights the versatility of this compound in various chemical reactions under different conditions .

Enzymes Catalyzing Reactions

Several enzymes catalyze reactions involving this compound:

-

Isocitrate Dehydrogenase : This enzyme catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, which is a critical step in the citric acid cycle.

-

Aconitate Hydratase : This enzyme facilitates the reversible conversion between citrate and isocitrate.

Enzyme Activity and Conditions

The activity of these enzymes can be influenced by factors such as pH and temperature. For instance, optimal production conditions for this compound have been observed at pH levels above 4, with a notable decline in yield below pH 5.5 .

Pharmaceutical Potential

Recent studies suggest potential therapeutic effects of this compound, including treatment for iron deficiency anemia and neuroprotective effects against conditions like Parkinson's disease .

Propriétés

IUPAC Name |

1-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBLHEXUDAPZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1637-73-6 (tri-hydrochloride salt) | |

| Record name | Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60861871 | |

| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

466 mg/mL | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

320-77-4 | |

| Record name | Isocitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RW6G5D4MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 165 °C | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isocitric acid, and what is its role in the citric acid cycle?

A1: (2R,3S)-Isocitric acid is an organic acid and an important intermediate in the citric acid cycle, a central metabolic pathway for energy production in living organisms. [, , ] It is formed from citric acid through the enzyme-catalyzed isomerization by aconitase and is subsequently oxidized to α-ketoglutaric acid by isocitrate dehydrogenase. []

Q2: How does the availability of this compound affect citric acid production in yeast?

A2: In yeasts like Yarrowia lipolytica, this compound is often produced alongside citric acid. [, , , , , , ] The ratio of these acids is influenced by factors such as strain characteristics, pH, nitrogen availability, and the presence of specific inhibitors. [, , , ] For instance, nitrogen limitation can favor this compound production, while certain mutant strains predominantly produce citric acid. [, ]

Q3: What is the significance of the ratio between citric acid and this compound in fruit juices?

A3: The ratio of citric acid to D-isocitric acid serves as a marker for the authenticity of citrus juices. [, , , , , ] Adulteration with non-citrus components can alter this ratio, providing a means of quality control. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H8O7, and its molecular weight is 192.12 g/mol. [, ]

Q5: How can the different isomers of this compound be separated?

A5: Separating this compound isomers, particularly from its isomer citric acid, can be challenging. One effective method is through esterification, where the distinct physical properties of the resulting esters allow for separation. For example, citric acid trimethyl ester crystallizes, while (2R,3S)-isocitric acid trimethyl ester remains liquid, enabling separation by filtration. []

Q6: How does the presence of citrate affect the measurement of this compound?

A6: Citrate has been shown to significantly increase the rotation of the molybdate complexes of this compound. [, ] This interference necessitates careful consideration when using polarimetric methods to determine this compound concentrations, especially in samples containing both acids. [, ]

Q7: What factors influence the production of this compound by Yarrowia lipolytica?

A7: Several factors affect the production of this compound by Yarrowia lipolytica, including:

- Carbon Source: Y. lipolytica can utilize various carbon sources, including n-alkanes, glucose, sunflower oil, and glycerol. [, , , , , , ]

- Nitrogen Limitation: Limiting nitrogen supply is crucial for shifting the metabolism towards organic acid production. [, , , ]

- pH: pH influences the ratio of citric acid to this compound produced. [, ]

- Metal Ions: The presence of iron is essential, particularly for the enzyme aconitase involved in this compound synthesis. [, ]

- Inhibitors: The addition of inhibitors like itaconic acid can selectively target specific enzymes and favor this compound production. []

Q8: What are the potential applications of this compound?

A8: this compound has potential applications in various sectors, including:

- Food Industry: Its role as a naturally occurring acid in citrus fruits makes it potentially valuable as a food additive. [, ]

- Pharmaceuticals: Emerging research highlights this compound's potential antioxidant properties, suggesting possible applications in addressing oxidative stress-related conditions. [, , , ]

- Chemical Synthesis: As a chiral building block, this compound holds promise as a starting material for synthesizing various compounds. []

Q9: How is this compound typically analyzed and quantified?

A9: Several analytical techniques are employed for the analysis and quantification of this compound, including:

- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify this compound, especially in complex mixtures like fruit juices and fermentation broths. [, , , , ]

- Enzymatic Assays: Specific enzymatic reactions coupled with spectrophotometric detection provide accurate quantification of this compound. [, , ]

- Capillary Electrophoresis (CE): CE, particularly when combined with chiral selectors, enables the separation and quantification of this compound enantiomers. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for analyzing this compound, even in the presence of high concentrations of citric acid. []

Q10: Why is it important to control and assure the quality of this compound in its various applications?

A11: Ensuring the quality and purity of this compound is crucial, especially for its applications in food and pharmaceuticals. [, ] Factors such as the presence of impurities, isomeric purity, and microbial contamination can impact its safety and efficacy. [, ] Stringent quality control measures during production, isolation, and storage are essential to maintain its quality and meet regulatory standards. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.